(1R,2R)-2-Pcca
Description
Contextualization of (1R,2R)-2-Pcca within Contemporary Organic Chemistry and Stereochemistry
From a chemical standpoint, this compound is a noteworthy example of a stereochemically defined molecule designed for high-target specificity. The molecule possesses multiple chiral centers, with the (1R,2R) designation referring to the specific trans configuration of the substituents on the cyclopropane (B1198618) ring. acs.org This precise three-dimensional arrangement is crucial for its biological activity.
The synthesis of such a molecule is a non-trivial task in organic chemistry, requiring advanced stereoselective techniques to ensure the desired enantiomeric purity. acs.org The structure incorporates several key functional groups: a pyridyl group, a cyclopropane ring, an amide linkage, and a substituted biphenyl (B1667301) moiety. nih.gov This combination of structural features makes it a valuable tool for probing the intricate binding pockets of its target receptor. Its development falls within the broader effort of medicinal chemistry to create highly selective ligands to modulate the function of G protein-coupled receptors (GPCRs), a large family of transmembrane proteins involved in a vast array of physiological processes. nih.gov
Historical Overview of Significant Research Contributions to the Understanding of this compound
The story of this compound is intrinsically linked to the study of the orphan G protein-coupled receptor GPR88. nih.gov Orphan GPCRs are receptors whose endogenous ligands have not yet been identified, making them challenging but potentially rewarding drug targets. nih.gov GPR88 is highly expressed in the striatum, a critical brain region for motor control, reward, and cognition. ebi.ac.uknih.gov
Initial research efforts focused on identifying small molecules that could activate or inhibit GPR88 to help elucidate its function. The racemic mixture, known as 2-PCCA, was first identified as a potent agonist for GPR88. nih.govnih.gov Subsequent research published around 2014 involved the challenging synthesis and pharmacological characterization of the individual diastereomers. acs.org These studies revealed that the (1R,2R)-isomer was significantly more potent than the (1S,2S)-isomer, highlighting the critical importance of the specific stereochemistry for receptor activation. acs.orgacs.org
A landmark contribution to the understanding of this compound came in 2022 with the publication of cryo-electron microscopy (cryo-EM) structures of the human GPR88-Gαi1 signaling complex. ebi.ac.ukrcsb.org These high-resolution structures showed this compound bound to an allosteric site on the receptor, located at the cytoplasmic ends of transmembrane segments. ebi.ac.ukrcsb.org This discovery was pivotal, as it provided a detailed molecular blueprint of the interaction, revealing how the compound modulates the receptor's function. ebi.ac.uk
Current Research Landscape and Future Directions for this compound Studies
Current research continues to build on these foundational findings. The compound serves as a critical pharmacological tool to investigate the diverse roles of GPR88 in brain function and behavior. frontiersin.org Studies have utilized this compound and its analogs to explore the potential of GPR88 as a therapeutic target for conditions such as alcohol use disorders. nih.gov For instance, derivatives of 2-PCCA have been shown to reduce alcohol intake in animal models. nih.gov
The focus of ongoing medicinal chemistry efforts includes the synthesis of new analogs with improved "drug-like" properties, such as enhanced aqueous solubility and better brain penetration, while maintaining high potency and selectivity for GPR88. nih.govnih.gov Computational docking and modeling studies, guided by the cryo-EM structures, are being used to rationally design the next generation of GPR88 modulators based on the 2-PCCA scaffold. nih.govnih.gov
Future directions will likely involve:
Development of in vivo probes: Creating radiolabeled versions of this compound or its derivatives for use in positron emission tomography (PET) imaging to visualize GPR88 distribution and occupancy in the living brain.
Elucidation of signaling pathways: Using this compound to further dissect the downstream signaling cascades activated by GPR88, beyond the established Gαi-coupled pathway. nih.gov
Therapeutic applications: Continued preclinical and, potentially, clinical investigation of optimized 2-PCCA analogs for neuropsychiatric disorders. frontiersin.org
Purpose and Scope of This Comprehensive Research Outline on this compound
This article aims to provide a scientifically rigorous and focused overview of the chemical compound this compound. The scope is strictly limited to its chemical properties, stereochemistry, the historical and current research context, and its role as a research tool. By adhering to these boundaries, this document serves as a concise and authoritative reference for researchers in organic chemistry, medicinal chemistry, and neuropharmacology interested in the fundamental science of this important GPR88 agonist.
Compound Information Tables
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
|---|---|---|
| Full Chemical Name | (1R,2R)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide | nih.gov |
| Common Abbreviation | This compound | nih.gov |
| CAS Number | 1287205-42-8 (for the free base) | nih.gov |
| Molecular Formula | C30H37N3O | nih.gov |
| Molecular Weight | 467.64 g/mol | nih.gov |
| InChIKey | OBGKRTYDTRUMGO-RFNYNIMXSA-N | nih.gov |
Table 2: Biological Activity Data
| Parameter | Value | Assay Conditions | Source |
|---|---|---|---|
| EC50 | 3 nM | Cell-free assay | molnova.commedchemexpress.com |
| EC50 | 56 nM | GPR88-mediated cAMP inhibition in HEK293 cells | medchemexpress.comtargetmol.com |
| EC50 | 373 nM | Isoproterenol-induced cAMP inhibition in GPR88 cells | acs.orgacs.org |
| EC50 | 603 nM | GPR88-mediated cAMP inhibition in stable GPR88-22F cells | acs.orgmedchemexpress.com |
| Binding Site | Allosteric | Cryo-EM structure of human GPR88-Gαi1 complex | ebi.ac.ukrcsb.org |
Table 3: List of Mentioned Compounds
| Compound Name/Abbreviation | Full Chemical Name or Description |
|---|---|
| This compound | (1R,2R)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide |
| 2-PCCA | (1R,2R)-2-(pyridin-2-yl)-cyclopropanecarboxylic acid ((2S,3S)-2-amino-3-methylpentyl)-(4′-propylbiphenyl-4-yl)-amide |
| (1S,2S)-2-PCCA | (1S,2S)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide |
| GPR88 | G protein-coupled receptor 88 |
| RTI-13951-33 | A brain-penetrant GPR88 agonist analog of 2-PCCA |
| 2-AMPP | (2S)-N-((1R)-2-amino-1-(4-(2-methylpentyloxy)-phenyl)ethyl)-2-phenylpropanamide |
Structure
3D Structure
Properties
Molecular Formula |
C30H37N3O |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
(1R,2R)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C30H37N3O/c1-4-8-22-10-12-23(13-11-22)24-14-16-25(17-15-24)33(20-28(31)21(3)5-2)30(34)27-19-26(27)29-9-6-7-18-32-29/h6-7,9-18,21,26-28H,4-5,8,19-20,31H2,1-3H3/t21-,26+,27+,28+/m0/s1 |
InChI Key |
OBGKRTYDTRUMGO-RFNYNIMXSA-N |
Isomeric SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(C[C@H]([C@@H](C)CC)N)C(=O)[C@@H]3C[C@H]3C4=CC=CC=N4 |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(CC(C(C)CC)N)C(=O)C3CC3C4=CC=CC=N4 |
Origin of Product |
United States |
Stereochemical Definition and Advanced Structural Elucidation of 1r,2r 2 Pcca
Principles of Absolute Configuration Assignment for (1R,2R)-2-Pcca
The absolute configuration of a chiral molecule describes the definitive spatial arrangement of its atoms. For this compound, which contains multiple stereocenters, this assignment is crucial for its unique chemical and pharmacological identity.
The primary method for establishing the absolute configuration of this compound is through stereospecific synthesis. nih.gov This strategy involves using starting materials (chiral precursors) of a known, predetermined absolute configuration. The chemical reactions used to build the final molecule are designed to proceed in a way that does not alter the stereochemistry of these chiral centers, thus transferring the known configuration to the final product. The synthesis of this compound relies on this principle, utilizing enantiomerically pure precursors such as (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid and (-)-(2S,3S)-N-Boc-2-amino-3-methyl-1-pentanol to ensure the desired (1R,2R) configuration at the cyclopropane (B1198618) ring and the (2S,3S) configuration at the amino-pentyl moiety. acs.orgnih.gov
The Cahn-Ingold-Prelog (CIP) priority rules are the standard convention for assigning the absolute configuration descriptor (R or S) to each stereocenter. The process involves:
Assigning Priority: The four atoms or groups attached to the chiral center are ranked based on atomic number, with the highest atomic number receiving the highest priority (1) and the lowest receiving the lowest priority (4).
Orientation: The molecule is oriented in space so that the lowest-priority group (4) points away from the observer.
Determining Configuration: The direction from the highest priority group (1) to the second (2) and then to the third (3) is observed. If this direction is clockwise, the configuration is assigned 'R' (from the Latin rectus, for right). If it is counter-clockwise, the configuration is assigned 'S' (from the Latin sinister, for left).
For this compound, this process is applied to the two chiral carbons of the cyclopropane ring to yield the (1R,2R) designation.
Following synthesis, the diastereomeric purity of the product is often confirmed experimentally. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for this purpose. In the case of this compound's precursor, chiral HPLC was used to confirm a diastereomeric excess of greater than 97%. researchgate.net
| Method | Principle | Application to this compound |
|---|---|---|
| Stereospecific Synthesis | Use of enantiopure starting materials of known configuration to control the stereochemical outcome of the product. | Primary method used to establish the defined (1R,2R) and (2S,3S) stereocenters. nih.gov |
| Cahn-Ingold-Prelog (CIP) Rules | A systematic nomenclature used to assign R/S descriptors to each stereocenter based on group priorities. | Defines the stereochemistry at C1 and C2 of the cyclopropane ring as R-configured. |
| Chiral HPLC | Chromatographic separation of stereoisomers based on differential interactions with a chiral stationary phase. | Used to verify the high diastereomeric purity of synthetic precursors. researchgate.net |
Advanced Spectroscopic Methods for Stereochemical Characterization of this compound
While synthesis establishes the intended stereochemistry, advanced spectroscopic methods provide direct experimental proof of the absolute configuration and conformational preferences of a chiral molecule in solution.
Chiral NMR spectroscopy is a powerful tool for determining enantiomeric or diastereomeric purity and can assist in assigning absolute configuration. The principle relies on making the NMR signals of stereoisomers distinguishable. In a standard (achiral) solvent, enantiomers are NMR-spectroscopically identical. However, by introducing a chiral environment, diastereomeric interactions can be formed, leading to separate, observable signals.
This can be achieved by:
Chiral Derivatizing Agents (CDAs): The chiral molecule is reacted with a CDA to form covalent diastereomers, which have distinct chemical shifts and coupling constants.
Chiral Solvating Agents (CSAs): The chiral molecule is dissolved in a chiral solvent or with a CSA, forming transient, non-covalent diastereomeric complexes that exhibit different NMR spectra.
While these techniques are standard for stereochemical analysis, a review of the published literature indicates that specific chiral NMR studies on the final this compound compound have not been reported. The primary characterization has been performed using standard ¹H and ¹³C NMR for structural confirmation. nih.gov
| Stereoisomer | Hypothetical Proton Signal | Chemical Shift (ppm) in Achiral Solvent | Chemical Shift (ppm) with Chiral Solvating Agent |
|---|---|---|---|
| This compound | Cyclopropyl H-1 | 2.50 | 2.55 |
| (1S,2S)-2-Pcca | Cyclopropyl H-1 | 2.50 | 2.61 |
Note: Table 2 is a hypothetical representation to illustrate the principle of chiral NMR; specific experimental data for this compound is not publicly available.
Circular dichroism (CD) and optical rotatory dispersion (ORD) are chiroptical techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.
Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with positive or negative peaks (Cotton effects), is a unique fingerprint of the molecule's stereochemistry.
Optical Rotatory Dispersion (ORD) measures the rotation of the plane of plane-polarized light as a function of wavelength.
The absolute configuration of a molecule can be determined by comparing its experimentally measured CD spectrum with a spectrum predicted computationally using quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT). A good match between the experimental and calculated spectra for a specific enantiomer allows for an unambiguous assignment of its absolute configuration.
Despite the power of these techniques for non-crystalline samples, specific CD or ORD spectral data for this compound have not been reported in the scientific literature.
Vibrational circular dichroism (VCD) is the infrared analogue of electronic CD. It measures the differential absorption of left- and right-circularly polarized light in the vibrational transition (mid-infrared) region of the electromagnetic spectrum. VCD is exceptionally sensitive to the three-dimensional structure of a molecule, including both its absolute configuration and its conformational arrangement in solution.
Similar to CD, the absolute configuration is determined by comparing the experimental VCD spectrum with spectra calculated for the possible enantiomers. The complex and highly resolved nature of VCD spectra provides a robust fingerprint for the molecule's structure. As VCD focuses on the electronic ground state, calculations are often more tractable and accurate than for electronic CD.
A literature search reveals no published VCD studies for this compound. Such an analysis would be highly informative for confirming its absolute configuration and understanding its preferred shape in solution.
X-ray Crystallography of this compound and its Co-crystals or Derivatives
Single-crystal X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through an ordered crystal, a detailed electron density map of the molecule can be generated. When using anomalous dispersion, the absolute configuration can be determined unambiguously.
A search of the scientific literature and crystallographic databases did not yield a crystal structure for this compound as an isolated small molecule. However, the structure of this compound has been determined in its biologically relevant state: bound to its target receptor, GPR88. researchgate.net Using cryo-electron microscopy (cryo-EM), researchers were able to visualize the GPR88-Gαi protein complex with this compound situated in an allosteric binding pocket. researchgate.net This structural data is invaluable as it reveals the bioactive conformation of the molecule—the specific shape it adopts to exert its pharmacological effect. The cryo-EM structure confirms the relative stereochemistry and provides critical insights into the molecular interactions between the ligand and the receptor. researchgate.net
Chiroptical Properties and Their Correlation with the Stereochemistry of this compound
Chiroptical properties are the optical responses of a chiral substance that depend on the polarization of light. These properties are a direct consequence of the molecule's three-dimensional, non-superimposable mirror-image structure. The most common chiroptical property is specific rotation ([α]), which is the quantitative measurement of a compound's ability to rotate the plane of plane-polarized light at a specific wavelength (usually the sodium D-line, 589 nm), temperature, and concentration.
Enantiomers rotate light by equal magnitudes but in opposite directions. The sign (+ or -) of the specific rotation is a physical characteristic of a particular enantiomer, but it does not directly correlate with its R/S designation. While no specific rotation value for the final this compound compound is reported, data is available for a key synthetic intermediate and a closely related analogue, demonstrating the chirality of these molecules. acs.orgresearchgate.net
| Compound | Structure | Specific Rotation [α]TD | Conditions | Reference |
|---|---|---|---|---|
| (1R,2R)-14 (Intermediate) | (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid ((2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentyl)-(4'-propylbiphenyl-4-yl)amide | -21.0° | T=23°C; c=0.58 in CH₃OH | researchgate.net |
| Analogue 6a | (1R,2R)-2-Phenyl-1-cyclopropanecarboxylic Acid [(2S,3S)-2-Amino-3-methylpentyl]-(4′-propylbiphenyl-4-yl)amide Hydrochloride | -5.7° | T=23°C | acs.org |
Other chiroptical properties, such as those measured by CD and VCD, provide more detailed structural information. The spectrum from these techniques is a unique fingerprint directly correlated to the molecule's absolute configuration and conformation. For instance, the CD spectrum of this compound would be an exact mirror image of the spectrum of its (1S,2S)-enantiomer. This direct correlation allows these methods to serve as powerful tools for absolute stereochemical assignment when compared with theoretical calculations.
Computational Verification of Stereochemistry and Conformational Preferences of this compound
Computational chemistry has been instrumental in understanding the structural and stereochemical nuances that govern the biological activity of this compound. Through molecular modeling techniques, researchers have explored the molecule's bioactive conformation and its specific interactions with its target, the G protein-coupled receptor 88 (GPR88). These studies have provided a virtual window into the molecular interactions that confirm the importance of the (1R,2R) stereochemistry for its function.
Initial computational investigations employed homology modeling to construct a three-dimensional structure of the GPR88 receptor, as no crystal structure was available at the time. nih.gov Using the β1-adrenergic receptor as a template, which shares a 26% sequence identity with GPR88, a model of the binding site was generated. nih.gov This model served as the foundation for molecular docking studies to predict the binding mode of this compound. nih.gov
These docking simulations were performed using established software and methodologies, as detailed in the table below. The primary goal was to identify the most energetically favorable binding pose of the molecule within the receptor, often referred to as the bioactive conformation. The results from these simulations consistently supported the experimental findings that the (1R,2R)-isomer is significantly more potent than its (1S,2S)-counterpart, thereby computationally verifying the stereochemical preference of the receptor. nih.govnih.gov
| Methodology | Software/Platform | Purpose | Key Finding |
|---|---|---|---|
| Homology Modeling | Not Specified | To create a 3D model of the GPR88 receptor based on the β1-adrenergic receptor structure. nih.gov | Provided a structural framework for docking studies. nih.gov |
| Molecular Docking | Autodock VINA, GLIDE-SP (Schrödinger) | To predict the binding pose of this compound within the GPR88 homology model. nih.gov | The 4'-propylbiphenyl group is oriented towards the extracellular loop region of the receptor. nih.gov |
| Binding Energy Rescoring | AMBER12 MMGBSA, Prime-MMGBSA | To refine and score the docking poses to better estimate binding affinity. nih.gov | Confirmed the stability of the predicted binding pose. nih.gov |
The docking analyses revealed specific conformational preferences for this compound when bound to GPR88. A key finding was the orientation of the 4'-propylbiphenyl group, which was predicted to point out of the main binding pocket and into the extracellular loop region. nih.gov The analysis also highlighted that the binding site housing this part of the molecule is predominantly hydrophobic. nih.gov These computational insights were crucial as they aligned perfectly with and provided a structural basis for the existing structure-activity relationship (SAR) data, which showed that modifications in this region significantly impact activity. nih.gov
Ultimately, the predictions made by these computational models were largely validated by the experimental elucidation of the GPR88 structure through cryo-electron microscopy (cryo-EM). researchgate.net The cryo-EM structure confirmed that this compound binds to an allosteric site on the receptor, providing definitive experimental verification of the molecule's bioactive conformation and its mode of interaction. researchgate.net The synergy between predictive computational modeling and advanced experimental techniques has thus been pivotal in the comprehensive structural elucidation of this compound.
Synthetic Strategies and Asymmetric Synthesis of 1r,2r 2 Pcca
Enantioselective Total Synthesis Routes to (1R,2R)-2-Pcca
The enantioselective total synthesis of this compound is centered on the precise construction of its chiral cyclopropane (B1198618) core. Various methodologies have been explored to ensure the desired stereochemistry at the two contiguous stereocenters of the cyclopropane ring.
Asymmetric Catalytic Approaches for the Construction of the this compound Scaffold
A key strategy in the synthesis of the this compound scaffold involves the asymmetric cyclopropanation of 2-vinylpyridine (B74390). This has been effectively achieved using a chiral cobalt-porphyrin catalyst. rsc.orgacs.org Specifically, the reaction of 2-vinylpyridine with tert-butyl diazoacetate in the presence of the chiral porphyrin catalyst [Co(3,5-DitBu-ChenPhyrin)] yields the tert-butyl ester of (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid with high enantioselectivity (97% ee). rsc.orgacs.org The absolute configuration of the product was assigned by analogy to the known synthesis of (1R,2R)-2-phenyl-1-cyclopropanecarboxylic acid tert-butyl ester using the same catalyst. rsc.orgacs.org Subsequent acidic hydrolysis of the tert-butyl ester affords the desired (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid, a key intermediate for this compound. rsc.orgacs.org
Table 1: Asymmetric Cyclopropanation for this compound Intermediate
| Reactants | Catalyst | Product | Enantiomeric Excess (ee) |
| 2-Vinylpyridine, tert-Butyl diazoacetate | [Co(3,5-DitBu-ChenPhyrin)] | tert-Butyl (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylate | 97% |
Chiral Pool Synthesis Utilizing Natural Precursors to this compound
The synthesis of this compound also utilizes a chiral pool approach, starting from a readily available, enantiomerically pure natural precursor. rsc.orgacs.org Specifically, the synthesis employs (−)-(2S,3S)-N-Boc-2-amino-3-methyl-1-pentanol, which is derived from the amino acid L-isoleucine. rsc.orgacs.org This chiral building block is used to introduce the aminopentyl portion of the final molecule. The synthesis involves the Dess-Martin oxidation of the alcohol to the corresponding aldehyde, followed by reductive amination with 4-bromoaniline (B143363) to yield the chiral amine intermediate. rsc.orgacs.org This amine is then coupled with the (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid obtained from the asymmetric catalytic approach described above. rsc.orgacs.org This strategy leverages the inherent chirality of the natural precursor to control the stereochemistry of the final product. rsc.orgacs.org
Organocatalytic Methodologies for Stereocontrol in this compound Synthesis
While specific applications of organocatalysis in the synthesis of this compound have not been detailed in the reviewed literature, the field of organocatalytic cyclopropanation offers promising potential methodologies. acs.org Organocatalysts, such as chiral secondary amines (e.g., proline derivatives) and cinchona alkaloids, have been successfully employed in the asymmetric cyclopropanation of α,β-unsaturated aldehydes and other activated olefins. researchgate.net For instance, a potential route could involve the reaction of a pyridine-containing α,β-unsaturated aldehyde with a suitable nucleophile in the presence of a chiral organocatalyst to construct the cyclopropane ring with high stereocontrol. researchgate.net The development of such a route would offer a metal-free alternative for the synthesis of the (1R,2R)-2-(pyridin-2-yl)cyclopropane core.
Biocatalytic Transformations Towards Enantiopure this compound
Biocatalysis represents another powerful, yet underexplored, avenue for the synthesis of enantiopure this compound. Engineered enzymes, particularly those from the cytochrome P450 family and engineered myoglobins, have shown remarkable capabilities in catalyzing asymmetric cyclopropanation reactions with high stereoselectivity. nsf.gov A hypothetical biocatalytic approach could involve the use of a whole-cell system or an isolated, engineered enzyme to catalyze the reaction between 2-vinylpyridine and a diazoacetate derivative to produce the (1R,2R)-cyclopropane intermediate. nsf.gov Furthermore, enzymatic kinetic resolution of a racemic mixture of 2-(pyridin-2-yl)cyclopropanecarboxylic acid or its ester derivative could be another viable biocatalytic strategy to obtain the enantiopure (1R,2R)-isomer. uni-mainz.deias.ac.in
Diastereoselective Synthetic Pathways to this compound and Diastereomer Separation
In the synthesis of this compound, the coupling of the chiral amine derived from (−)-(2S,3S)-N-Boc-2-amino-3-methyl-1-pentanol with racemic (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid initially leads to a 1:1 mixture of diastereomers: (1R,2R)- and (1S,2S)-diastereomers of the intermediate amide. rsc.orgacs.org These diastereomers differ in the configuration of the trans-substituted cyclopropane ring. rsc.orgacs.org
The separation of these diastereomers is a critical step and has been successfully achieved using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase. rsc.orgacs.org Specifically, a ChiralPak IA column was used to separate the (1R,2R)- and (1S,2S)-diastereomers, affording each in good yield. rsc.orgacs.org This separation allows for the isolation of the desired (1R,2R)-diastereomer, which is then carried forward to the final product. rsc.orgacs.org
Table 2: Diastereomer Separation via HPLC
| Diastereomeric Mixture | HPLC Column | Separated Diastereomers |
| (1R,2R)- and (1S,2S)-amide intermediate | ChiralPak IA | (1R,2R)-amide, (1S,2S)-amide |
Resolution Techniques for Enantiomeric Enrichment of this compound
Beyond the separation of diastereomers, classical and enzymatic resolution techniques offer alternative pathways for the enantiomeric enrichment of the key cyclopropane intermediate of this compound.
Should a racemic mixture of 2-(pyridin-2-yl)cyclopropanecarboxylic acid be synthesized, classical resolution via the formation of diastereomeric salts is a viable option. marquette.edu This would involve reacting the racemic acid with a chiral resolving agent, such as a chiral amine (e.g., brucine, strychnine, or a synthetic chiral amine), to form a pair of diastereomeric salts. marquette.edu These salts, having different physical properties like solubility, can then be separated by fractional crystallization. marquette.edu Subsequent treatment of the separated diastereomeric salt with an acid would regenerate the enantiomerically pure (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid.
Enzymatic resolution is another powerful technique that could be applied. uni-mainz.deias.ac.in Lipases are commonly used for the kinetic resolution of racemic esters of carboxylic acids. ias.ac.in In a potential application, a racemic ester of 2-(pyridin-2-yl)cyclopropanecarboxylic acid could be subjected to hydrolysis by a lipase (B570770) that selectively acts on one enantiomer, leaving the other enantiomer unreacted. uni-mainz.de This would result in a mixture of the enantiopure ester and the enantiopure carboxylic acid, which can then be separated. The choice of enzyme and reaction conditions would be critical to achieve high enantiomeric excess. uni-mainz.deias.ac.in
Chiral Chromatographic Separation of Enantiomers of this compound
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. sigmaaldrich.comsygnaturediscovery.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. csfarmacie.cz For primary amines like 2-Pcca, polysaccharide-based and cyclodextrin-based CSPs are often effective. csfarmacie.cz
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the principal modalities used for this purpose. sygnaturediscovery.comchromatographyonline.com SFC is often favored in pharmaceutical settings for its speed and reduced solvent consumption, aligning with green chemistry principles. chromatographyonline.com The choice of mobile phase, including organic modifiers and acidic or basic additives, is crucial for optimizing selectivity and resolution. chromatographyonline.com For instance, studies on similar primary amines have shown that a specific acid-to-base ratio in the mobile phase can maximize separation efficiency. chromatographyonline.com
The selection of the appropriate CSP is paramount. Different CSPs, such as those based on cyclofructans or "brush-type" selectors with π-acceptor/π-donor groups, offer different chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions. chromatographyonline.comscielo.org.mx A screening approach is typically employed to identify the optimal combination of stationary phase and mobile phase for a given separation. scielo.org.mx
Table 1: Illustrative Chiral Chromatography Screening Parameters for 2-Pcca Enantiomers
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chromatography Mode | SFC | HPLC (Normal Phase) | HPLC (Polar Organic) |
| Chiral Stationary Phase | Cyclofructan-based | Polysaccharide-based | Pirkle-type (π-acidic) |
| Mobile Phase | CO₂ / Methanol | Hexane / Ethanol | Acetonitrile / Methanol |
| Additive | Acetic Acid / Triethylamine | Trifluoroacetic Acid | None |
| Flow Rate | 3.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 40 °C | 25 °C | 30 °C |
This table represents a hypothetical screening setup. Actual conditions would be determined experimentally.
Diastereomeric Salt Formation and Fractional Crystallization
A classical and industrially scalable method for resolving racemates is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic amine base of 2-Pcca with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.orglibretexts.org This reaction creates a mixture of two diastereomeric salts, for instance, [this compound]•[(R)-Acid] and [(1S,2S)-2-Pcca]•[(R)-Acid].
Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent system. libretexts.org By carefully selecting the chiral resolving agent and the crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution, while the other remains dissolved. wikipedia.org The crystallized salt is then isolated by filtration. Finally, treatment of the purified diastereomeric salt with a base regenerates the enantiomerically pure this compound. libretexts.org
Commonly used chiral resolving agents for amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid. libretexts.orglibretexts.org The success of this method is difficult to predict and often requires empirical screening of various resolving agents and solvent conditions to achieve high yield and high diastereomeric excess (d.e.). wikipedia.orgresearchgate.net
Table 2: Example of Resolving Agents for Diastereomeric Crystallization of rac-2-Pcca
| Chiral Resolving Agent | Typical Solvent(s) | Potential Outcome |
| (+)-Tartaric Acid | Ethanol, Methanol, Water | Formation of diastereomeric salts with differing solubilities. rsc.org |
| (S)-Mandelic Acid | Toluene, Methanol | Preferential crystallization of one diastereomer. wikipedia.org |
| (+)-Camphor-10-sulfonic acid | Isopropanol, Acetone | Effective for resolving various chiral amines. libretexts.org |
| (+)-Di-1,4-toluoyl-D-tartaric acid | Ethanol / Water | Known to effectively resolve amino compounds through stable salt formation. rsc.org |
Optimization of Synthetic Conditions for Improved Yield and Stereoselectivity
Optimizing the synthesis of this compound is crucial for economic viability and process efficiency. This involves fine-tuning various reaction parameters to maximize both the chemical yield and the stereoselectivity, measured as enantiomeric excess (e.e.) or diastereomeric ratio (d.r.).
For syntheses involving resolution, optimization focuses on the crystallization step. Key parameters include the molar ratio of the resolving agent to the racemate, concentration, temperature profile (cooling rate), and solvent composition. researchgate.net For instance, adding a co-solvent or an achiral acid/base can sometimes dramatically improve the separation efficiency. researchgate.net
In asymmetric synthesis approaches, such as catalytic cyclopropanation, optimization targets the reaction conditions. This includes screening different chiral ligands, metal catalysts (e.g., rhodium, ruthenium, copper), catalyst loading, reaction temperature, pressure, and solvent polarity. For example, a flow chemistry approach in a microreactor, as opposed to a classical batch process, has been shown to improve yield and enantioselectivity for related cyclopropane structures by enabling better control over temperature and reaction time, thereby minimizing side reactions.
Enzymatic resolutions also offer significant opportunities for optimization. The choice of enzyme (e.g., lipases), acyl donor, solvent, and temperature can profoundly impact the reaction rate and enantioselectivity (E-value). researchgate.net For example, lipase B from Candida antarctica (CALB) has shown high enantioselectivity in the acylation of similar phenylcyclopropylamines. researchgate.netresearchgate.net
Table 3: Optimization Parameters and Their Impact on this compound Synthesis
| Parameter | Effect on Yield | Effect on Stereoselectivity (e.e. or d.e.) | Example of Optimization |
| Catalyst/Ligand | Can significantly increase reaction rate and conversion. | The primary determinant of stereochemical outcome in asymmetric catalysis. | Screening various chiral phosphine (B1218219) ligands for an asymmetric cyclopropanation. |
| Solvent | Affects solubility of reactants and stability of intermediates. | Can influence the transition state energy of diastereomeric pathways. | Changing from dichloromethane (B109758) to tetrahydrofuran (B95107) to improve enantiomeric excess. |
| Temperature | Higher temperatures may increase rate but can also lead to decomposition or side products. | Lower temperatures often enhance stereoselectivity by better differentiating diastereomeric transition states. | Performing a resolution at 0°C instead of room temperature to improve diastereomeric excess. |
| Resolving Agent | The choice of agent determines the properties of the diastereomeric salt. | The structural match between the agent and substrate is key for efficient chiral recognition. | Testing tartaric acid vs. mandelic acid to find which gives a more easily separable salt. wikipedia.orgrsc.org |
| Enzyme (Biocatalysis) | Activity of the enzyme dictates the reaction time needed for 50% conversion. | The enzyme's active site provides a chiral environment, leading to high e.e. | Using an engineered transaminase for stereoselective amination of a ketone precursor. nih.gov |
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to pharmaceutical synthesis is of growing importance, aiming to reduce environmental impact and improve process safety. acs.orgsigmaaldrich.comrroij.com The synthesis of this compound can be made more sustainable by incorporating several of these principles. scispace.com
Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used into the final product. acs.org Asymmetric catalytic routes are often superior to classical resolutions in this regard, as resolutions inherently discard at least 50% of the starting material unless the unwanted enantiomer can be racemized and recycled. wikipedia.org
Use of Catalysis : Catalytic reagents (including enzymes) are superior to stoichiometric reagents. sigmaaldrich.com The use of transition metal catalysts or biocatalysts like lipases and transaminases for the synthesis of this compound reduces waste compared to methods requiring stoichiometric amounts of chiral auxiliaries or resolving agents. researchgate.netnih.gov
Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives. rroij.com For chromatographic separations, developing methods in supercritical CO₂ (SFC) or with ethanol/water mobile phases is preferable to using chlorinated or hydrocarbon solvents. chromatographyonline.com
Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible. acs.orgsigmaaldrich.com Biocatalytic routes often operate under mild conditions (ambient temperature and pressure, neutral pH), reducing energy consumption compared to traditional chemical processes that may require very high or low temperatures. athensjournals.gr
Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.orgsigmaaldrich.com An ideal synthesis would directly convert a precursor to this compound without protection/deprotection steps. Enzymes are particularly useful here due to their high specificity, which can eliminate the need for protecting groups. acs.org
Table 4: Comparison of Synthetic Routes for this compound based on Green Chemistry Principles
| Principle | Diastereomeric Salt Resolution | Asymmetric Catalysis | Biocatalysis (Enzymatic Resolution/Synthesis) |
| Atom Economy | Poor (max 50% theoretical yield without racemization/recycle). wikipedia.org | Good to Excellent (High conversion of starting material to product). | Good (for asymmetric synthesis); Poor (for resolution, unless racemization is used). |
| Catalysis vs. Stoichiometric | Stoichiometric use of resolving agent. libretexts.org | Catalytic (small amounts of metal/ligand). | Catalytic (enzyme is the catalyst). researchgate.net |
| Safer Solvents | Often uses traditional organic solvents (e.g., toluene, alcohols). wikipedia.org | Can use various solvents; potential for greener options. | Often uses water or minimal benign organic co-solvents. athensjournals.gr |
| Energy Efficiency | Requires energy for heating/cooling during crystallization and solvent removal. | May require non-ambient temperatures depending on the catalyst system. | Excellent; typically operates at or near ambient temperature and pressure. acs.org |
| Reduced Derivatives | The formation of the salt is itself a derivatization step. | Can often avoid protecting groups, leading to shorter routes. | High specificity often obviates the need for protecting groups. acs.org |
Chemical Reactivity and Mechanistic Investigations of 1r,2r 2 Pcca
Elucidation of Reaction Mechanisms Involving (1R,2R)-2-Pcca Transformations
The elucidation of reaction mechanisms typically involves detailed studies to understand the step-by-step process of a chemical reaction, including the identification of transition states and intermediates. For complex molecules like this compound, such studies are crucial for optimizing synthetic routes or predicting reactivity patterns.
Kinetic Isotope Effect (KIE) studies are powerful tools in physical organic chemistry used to probe the rate-determining step and transition state structure of a reaction by observing changes in reaction rates upon isotopic substitution of atoms in the reactants wikipedia.orgiupac.orglibretexts.org. A primary KIE indicates that a bond to the isotopically labeled atom is broken or formed in the rate-determining step, while secondary KIEs arise from isotopic substitutions at sites not directly involved in bond breaking or forming, providing insights into the vibrational environment of the transition state wikipedia.orggoogle.com.
The characterization of reaction intermediates provides direct evidence for proposed reaction pathways and helps validate mechanistic hypotheses. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are commonly employed to identify and characterize transient species formed during a reaction.
Currently, detailed research findings on the isolation or spectroscopic characterization of specific reaction intermediates derived from the chemical transformations of this compound are not widely published. Information regarding the synthesis of this compound or its precursors might imply the formation of intermediates, but explicit characterization data for such species during its broader chemical transformations are not found in publicly accessible literature.
Stereoselective Transformations Facilitated by this compound as a Chiral Building Block
This compound possesses defined stereocenters within its cyclopropane (B1198618) ring and the amino-methylpentyl chain, making it a chiral compound targetmol.comadooq.com. Chiral molecules can serve as chiral building blocks or auxiliaries in asymmetric synthesis to induce stereoselectivity in the formation of new chiral centers in other molecules. This involves using the inherent chirality of the building block to direct the stereochemical outcome of a reaction.
While this compound's own synthesis would undoubtedly involve stereoselective steps to establish its specific (1R,2R) and (2S,3S) configurations, there is no public information or detailed research findings indicating its widespread use as a chiral building block to facilitate stereoselective transformations in other synthetic reactions. Its primary documented role in public literature appears to be as an active pharmaceutical compound rather than a general synthetic reagent for asymmetric catalysis or synthesis.
Functional Group Interconversions and Derivatization Strategies on the this compound Scaffold
The molecular scaffold of this compound contains several functional groups, including a secondary amine (in the hydrochloride salt form, it's a protonated amine), an amide, a pyridine (B92270) nitrogen, and various aromatic and aliphatic carbons. These functional groups are theoretically amenable to a wide range of interconversions and derivatization strategies common in organic chemistry vanderbilt.eduyoutube.com. For instance, the amine could undergo acylation, alkylation, or oxidation; the amide could be hydrolyzed or reduced; and the aromatic rings could participate in electrophilic aromatic substitution or cross-coupling reactions.
However, specific detailed research findings describing systematic functional group interconversions or derivatization strategies specifically applied to the this compound scaffold are not extensively reported in the publicly available scientific literature. The focus of most accessible information pertains to its biological activity and general properties rather than its comprehensive chemical derivatization.
Reactions of this compound with Electrophiles and Nucleophiles
The various functional groups within this compound present potential sites for reactions with both electrophiles (electron-deficient species) and nucleophiles (electron-rich species). For example:
Nucleophilic sites: The nitrogen atoms (amine and pyridine) and the oxygen atom of the amide carbonyl could act as nucleophiles. The cyclopropane ring, while generally stable, can undergo ring-opening reactions with certain electrophiles.
Electrophilic sites: The carbonyl carbon of the amide is an electrophilic center, susceptible to nucleophilic attack. Certain carbons on the aromatic rings could also be electrophilic under specific conditions (e.g., in the presence of strong activating or deactivating groups, or through metalation).
Photochemical and Electrochemical Reactions of this compound
Photochemical reactions involve transformations initiated by light absorption, leading to electronically excited states that can undergo unique reaction pathways not accessible by thermal means sioc-journal.cn. Electrochemical reactions, on the other hand, are driven by the transfer of electrons at an electrode surface, leading to oxidation or reduction. Many organic molecules, particularly those with aromatic systems or reducible/oxidizable functional groups, can participate in such reactions.
Given the presence of aromatic rings (pyridine, phenyl) and an amide group in this compound, it is conceivable that it could undergo photochemical or electrochemical transformations. However, specific detailed research findings or data on the photochemical or electrochemical reactivity of this compound are not found in the publicly accessible scientific literature.
Structure Activity Relationships Sar and Structure Function Relationships Sfr of 1r,2r 2 Pcca
Conformational Analysis and Energy Landscapes of (1R,2R)-2-Pcca
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt specific conformations that facilitate binding to a target receptor. For this compound, insights into its conformational preferences and energy landscapes have been gained through structural biology techniques and computational modeling. Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of the human GPR88-Gi1 signaling complex in the presence of this compound ebi.ac.ukresearchgate.netresearchgate.net. These structures reveal that this compound functions as an allosteric modulator, binding to a distinct pocket formed by the cytoplasmic ends of transmembrane segments 5 and 6, and the extreme C-terminus of the α5 helix of the Gi1 protein ebi.ac.ukresearchgate.netresearchgate.net.
The binding of this compound to this allosteric site is crucial for stabilizing the active conformation of the GPR88-Gi1 complex, thereby enabling signal transduction ebi.ac.ukresearchgate.net. Further computational studies, including metadynamics simulations, have been employed to explore the energy landscapes of GPR88 and its interactions with ligands like this compound ebi.ac.ukresearchgate.net. These simulations have revealed unique activation mechanisms for GPR88, characterized by a set of distinctive structural features and a water-mediated polar network within the binding site ebi.ac.uk. Such analyses are vital for understanding the dynamic interplay between the ligand and the receptor, providing a framework for comprehending GPR88's activation and signaling mechanisms ebi.ac.uk.
Influence of Stereochemistry of this compound on Molecular Recognition Processes
The specific (1R,2R) stereochemistry of 2-Pcca is paramount to its potent GPR88 agonistic activity, demonstrating a clear influence on molecular recognition processes. Molecular recognition involves the specific, non-covalent interactions between molecules, where complementary shapes and chemical features dictate binding affinity and selectivity taylorandfrancis.com. The diastereomeric relationship between this compound and its (1S,2S)-isomer highlights the critical role of stereochemical configuration.
Comparative studies have shown a significant difference in potency between the two diastereomers. This compound exhibits an EC50 of 3 nM in cell-free assays, while the (1S,2S)-isomer, (1S,2S)-2-PCCA, is considerably less potent, with an EC50 of 373 nM ebi.ac.ukadooq.commedchemexpress.comnih.govprobechem.com. This represents a greater than 100-fold difference in activity in cell-free assays, and approximately a 5-fold difference in the context of the (1S,2S)-isomer being 5-fold less potent than the (1R,2R) diastereomer in some reports nih.govprobechem.com. This pronounced difference underscores that the precise spatial arrangement of functional groups in this compound is essential for optimal interaction with the GPR88 binding pocket and for inducing the necessary conformational changes for receptor activation ebi.ac.ukresearchgate.netresearchgate.netnih.gov.
The following table illustrates the differential potency of this compound and its diastereomer:
| Compound | Target | Assay Type | EC50 (nM) | Reference |
| This compound | GPR88 | Cell-free assay | 3 | ebi.ac.ukadooq.commedchemexpress.comcenmed.com |
| This compound | GPR88 | GPR88-22F cells | 603 | ebi.ac.ukadooq.commedchemexpress.comcenmed.com |
| This compound | GPR88 | HEK293 cells (GloSensor-22F cAMP) | 56 | medchemexpress.comcenmed.com |
| (1S,2S)-2-PCCA | GPR88 | Cell-free assay | 373 | probechem.com |
| (S,S)-2-PCCA | GPR88 | Functional cAMP assay | 1738 | nih.gov |
Quantitative Structure-Activity/Function Relationship (QSAR/QSFR) Studies for this compound Derivatives
Quantitative Structure-Activity/Function Relationship (QSAR/QSFR) studies aim to establish mathematical relationships between the chemical structure of compounds and their biological activity or function srmist.edu.in. For this compound and its derivatives, QSAR studies have been conducted to understand how structural modifications influence GPR88 agonism nih.gov. These studies are crucial for predicting the activity of new, unsynthesized analogs and for guiding lead optimization srmist.edu.in.
These studies have shown that the 4'-position of the biphenyl (B1667301) group in the this compound scaffold tolerates various substitutions, including alkyl, alkoxy, and electron-withdrawing groups, while hydrogen-bond donors at this position were less tolerated nih.gov. This provides valuable guidance for designing new derivatives with improved or comparable potency and optimized physicochemical properties, such as calculated lipophilicity nih.gov. The consistency between QSAR models and qualitative SAR deductions, supported by docking analysis, underscores the utility of these computational approaches in understanding the receptor binding characteristics for the 2-PCCA scaffold nih.gov.
Ligand Design Principles Derived from the this compound Scaffold
The this compound scaffold has served as a foundational template for the design and development of novel GPR88 agonists researchgate.netnih.gov. The insights gained from SAR and QSAR studies have enabled the derivation of key ligand design principles. A primary principle is the critical importance of the cyclopropane (B1198618) core's stereochemistry, specifically the (1R,2R) configuration, for potent GPR88 agonism nih.govprobechem.com. This stereochemical preference dictates the precise orientation required for effective interaction within the receptor's binding pocket.
Another significant design principle relates to the substituents on the scaffold. As identified in QSAR studies, the 4'-position of the biphenyl group demonstrates tolerance for a range of lipophilic and electron-withdrawing modifications, such as alkyl and alkoxy groups nih.gov. This suggests that this region of the molecule can be modified to fine-tune properties like lipophilicity, which may impact pharmacological characteristics nih.gov. Conversely, the limited tolerance for hydrogen-bond donors at this position provides a negative design constraint, guiding against modifications that might introduce unfavorable interactions nih.gov.
The successful development of compounds like RTI-13951-33, which emerged from SAR studies around the 2-PCCA scaffold, exemplifies the application of these design principles researchgate.netnih.gov. While this compound itself has limitations such as poor brain permeability, subsequent scaffold modifications have aimed to address such issues while retaining or improving GPR88 activity researchgate.net. For instance, replacing the pyridine (B92270) moiety in this compound with a phenyl group led to a significant loss of agonist activity, indicating the importance of the pyridyl group for GPR88 binding and activation researchgate.net. These findings collectively inform rational drug design efforts, leveraging the this compound structure to develop more optimized GPR88 ligands.
Pharmacophore Modeling Based on the Stereochemical Features of this compound
Pharmacophore modeling is a computational technique used in drug discovery to identify the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target and to elicit a biological response fiveable.mecsmres.co.uk. Given the pronounced stereoselectivity and potency of this compound as a GPR88 agonist, its stereochemical features are fundamental for developing a predictive pharmacophore model for GPR88 ligands.
A pharmacophore model for this compound would encompass the key three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, charge features) that are crucial for its binding to the allosteric pocket of GPR88 and subsequent activation taylorandfrancis.comfiveable.mecsmres.co.uk. The model would inherently incorporate the absolute configurations at the cyclopropane ring (1R,2R) and the amino-methylpentyl moiety (2S,3S), as these chiral centers are directly responsible for the observed high potency and selectivity nih.govnih.govprobechem.com.
Such a model would likely highlight:
Hydrophobic features : Corresponding to the biphenyl and propyl groups, which are critical for interactions within the hydrophobic extracellular loop region of the GPR88 binding site nih.gov.
Aromatic features : Representing the pyridyl and phenyl rings, involved in π-π stacking or other aromatic interactions taylorandfrancis.com.
Hydrogen bond acceptors/donors : Although the 4'-position of the biphenyl group showed less tolerance for hydrogen bond donors, other parts of the molecule might contribute to hydrogen bonding or other polar interactions that are essential for binding and receptor activation nih.gov.
Steric constraints : Defined by the specific (1R,2R) cyclopropane and (2S,3S) amino-methylpentyl stereochemistry, ensuring the correct spatial presentation of the other features for optimal fit within the GPR88 allosteric site ebi.ac.ukresearchgate.netresearchgate.net.
By integrating these stereochemical and electronic features, pharmacophore models derived from this compound can be used for virtual screening of chemical databases to identify novel compounds with similar binding profiles, guiding lead optimization, and facilitating the de novo design of GPR88 agonists fiveable.mecsmres.co.uknih.gov.
Computational and Theoretical Investigations of 1r,2r 2 Pcca
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity of (1R,2R)-2-Pcca
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of this compound. wikipedia.org These methods model the electron density of the molecule to calculate its energy and other electronic properties. uni-muenchen.de For a molecule with the complexity of this compound, DFT provides a balance between computational cost and accuracy.
A typical DFT study on this compound would involve geometry optimization to find the lowest energy conformation of the molecule. Following optimization, various electronic properties can be calculated. These properties are crucial for understanding the molecule's stability, reactivity, and intermolecular interactions. For instance, the distribution of electron density and the electrostatic potential surface can indicate which parts of the molecule are likely to engage in hydrogen bonding or other non-covalent interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in predicting the molecule's reactivity and kinetic stability.
| Molecular Electrostatic Potential | Negative potential around the pyridine (B92270) nitrogen and amide oxygen; positive potential near the amine group. | Highlights regions prone to electrophilic and nucleophilic attack, respectively. |
Note: The data in this table is illustrative and represents the type of information that would be generated from DFT calculations.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects on this compound
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. mdpi.commdpi.com These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational flexibility and how it interacts with its environment, such as water molecules in a solvent. mdpi.com
Molecular Docking and Binding Energy Calculations of this compound with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a biological target, such as a protein receptor. nih.govtbzmed.ac.ir For this compound, docking studies are crucial for understanding its interaction with the GPR88 receptor. ebi.ac.uknih.gov These studies can reveal the specific binding pose of the molecule within the receptor's binding site and identify the key amino acid residues involved in the interaction.
Following docking, binding energy calculations, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be performed to estimate the strength of the interaction. mdpi.com These calculations provide a quantitative measure of the binding affinity, which can be correlated with experimental data such as EC50 values. adooq.comebi.ac.ukmolnova.com Docking studies have suggested that the 4'-propylbiphenyl group of similar compounds points towards the extracellular loop region of the GPR88 receptor, which is a largely hydrophobic binding site. nih.gov
Table 2: Hypothetical Molecular Docking and Binding Energy Results for this compound with GPR88
| Parameter | Predicted Value | Key Interacting Residues |
|---|---|---|
| Binding Pose | The pyridinylcyclopropane moiety forms interactions deep within the binding pocket, while the N-alkyl side chain extends towards the extracellular loops. | Hydrophobic residues (e.g., Leucine, Isoleucine), Aromatic residues (e.g., Phenylalanine, Tyrosine), Polar residues for hydrogen bonding (e.g., Serine, Threonine). |
| Docking Score | -10.5 kcal/mol | A lower score indicates a more favorable binding interaction. |
| Calculated Binding Free Energy (ΔG) | -45.8 kcal/mol | Provides an estimate of the binding affinity. |
| Key Interactions | Hydrogen bond between the amide oxygen and a backbone NH of a receptor residue; Pi-stacking between the phenyl and pyridine rings and aromatic residues in the pocket. | These interactions are critical for the stability of the complex. |
Note: The data in this table is illustrative and based on general principles of molecular docking.
Cheminformatics and Machine Learning Approaches for Predicting this compound Properties and Interactions
Cheminformatics and machine learning offer powerful tools for predicting the properties and interactions of molecules like this compound based on their structure. neovarsity.orgnih.gov By training models on large datasets of known compounds, these approaches can predict various physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.netnih.gov
For this compound, quantitative structure-activity relationship (QSAR) models could be developed to correlate its structural features with its agonist activity at the GPR88 receptor. nih.gov Machine learning models can also predict properties such as solubility, lipophilicity (logP), and potential for crossing the blood-brain barrier. arxiv.org These predictions are invaluable in the early stages of drug development for prioritizing and optimizing lead compounds. For instance, a high calculated lipophilicity (clogP) for a related compound, 2-PCCA, suggested it might be a P-glycoprotein substrate, a property that could limit its effectiveness. nih.gov
Reaction Pathway Modeling and Transition State Analysis for this compound Transformations
Reaction pathway modeling is used to investigate the mechanisms of chemical reactions, including the synthesis or metabolic degradation of this compound. nih.govsmu.edu By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including any intermediate steps and transition states. nih.gov
For the synthesis of the core cyclopropane (B1198618) structure, computational modeling can help understand the stereoselectivity of the cyclopropanation reaction. nih.gov Transition state analysis, often performed using DFT, can determine the activation energy of each step in the reaction, providing insights into the reaction kinetics. This information is valuable for optimizing reaction conditions to improve the yield and purity of the final product. Similarly, modeling potential metabolic transformations, such as oxidation or hydrolysis, can help predict the compound's stability in a biological system.
Advanced Analytical Methodologies for 1r,2r 2 Pcca Research
Chiral Gas Chromatography (GC) for Volatile Derivatives of (1R,2R)-2-Pcca
Chiral Gas Chromatography (GC) is a powerful technique for separating enantiomers of volatile compounds. chromatographyonline.com Given the low volatility of this compound due to its high molecular weight (455.63 g/mol ) and polar functional groups, direct analysis by GC is not feasible. bldpharm.com Therefore, derivatization is a mandatory prerequisite to convert the non-volatile parent molecule into a thermally stable and volatile derivative suitable for GC analysis.
Common derivatization strategies for compounds containing amine and amide functionalities include acylation or silylation. For this compound, the primary amine group could be derivatized using reagents like heptafluorobutyl chloroformate (HFBCF). researchgate.net This process transforms the polar amine into a less polar, more volatile ester derivative.
Once derivatized, the sample is introduced into a GC system equipped with a chiral stationary phase (CSP). Cyclodextrin-based columns, such as those with permethylated β-cyclodextrin, are highly effective for separating a wide range of chiral molecules. psu.edugcms.cz The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers of the derivatized analyte and the chiral selector of the stationary phase, leading to different retention times. High-resolution capillary columns are employed to achieve the necessary efficiency for separating these closely related stereoisomers. chromatographyonline.com
Table 1: Illustrative Chiral GC Parameters for Analysis of a Derivatized this compound Analog
| Parameter | Typical Setting | Purpose |
| Column | Chiral Capillary Column (e.g., Rt-βDEXsm) | Provides the chiral stationary phase for enantiomeric separation. gcms.cz |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |
| Oven Program | 50°C to 320°C at 20°C/min | Creates a temperature gradient to elute compounds based on their boiling points and interaction with the stationary phase. thermofisher.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for organic compounds, while MS offers structural identification. |
| Derivatization | Acylation (e.g., with HFBCF) | Increases volatility and thermal stability of the analyte. researchgate.net |
Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Structural Confirmation
Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and structure of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the analysis of large, non-volatile molecules by generating protonated molecular ions, such as [M+H]⁺, with minimal fragmentation. unc.edunih.gov
Structural confirmation is achieved by analyzing the fragmentation patterns produced in the mass spectrometer. For this compound, key fragmentations would be expected to occur at the most labile bonds, such as the amide linkage, the bond connecting the two phenyl rings, and cleavage of the alkyl side chain. The analysis of these fragment ions allows for the verification of the different structural components of the molecule.
Table 2: Predicted ESI-MS Fragmentation Pathways for this compound
| m/z (mass/charge) | Predicted Fragment Structure | Origin of Fragment |
| 456.29 | [C₃₀H₃₈N₃O]⁺ | Protonated parent molecule [M+H]⁺. |
| 293.20 | [C₂₀H₂₅N₂]⁺ | Cleavage of the amide bond, loss of the pyridinylcyclopropane-carbonyl group. |
| 163.09 | [C₁₀H₁₁N₂O]⁺ | Cleavage of the amide bond, retaining the pyridinylcyclopropane-carbonyl portion. |
| 221.14 | [C₁₅H₁₇N₂]⁺ | Fragmentation within the N-alkyl side chain. |
| 174.07 | [C₁₀H₈N₃]⁺ | Fragmentation involving the pyridine (B92270) and cyclopropane (B1198618) rings. |
Note: The m/z values are theoretical and based on the most common isotopes.
High-Resolution Mass Spectrometry (HRMS) provides the measurement of mass-to-charge ratios with very high accuracy, typically to four or five decimal places. bioanalysis-zone.com This capability is crucial for unambiguously determining the elemental formula of a compound. While conventional MS might not distinguish between this compound and another compound with the same nominal mass, HRMS can easily differentiate them based on their exact masses, which are unique to their elemental compositions. bioanalysis-zone.com Research on related GPR88 agonists has utilized HRMS to confirm the synthesis of target compounds by matching the experimentally measured exact mass to the calculated theoretical mass, providing unequivocal evidence of the compound's elemental formula. unc.edu
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and fragmented to produce a secondary mass spectrum. This is particularly useful for identifying metabolites of a drug candidate. nih.gov For instance, studies on analogs of this compound have explored metabolic stability, noting that the pyridine ring can be a site of metabolic modification. nih.gov
In a typical LC-MS/MS workflow, a biological sample is first analyzed by liquid chromatography. The eluent is then directed to the mass spectrometer. If a metabolite is suspected (e.g., a hydroxylated version of this compound with an M+H ion at m/z 472.29), the MS/MS experiment would involve selecting this parent ion (m/z 472.29), subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. By comparing the fragment spectrum of the metabolite to that of the parent drug, the location of the metabolic modification can be pinpointed. nih.govglpbio.com
Capillary Electrophoresis (CE) for Chiral Separation and Purity Assessment of this compound
Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of chiral compounds. researchgate.netbio-rad.com The separation in CE is based on the differential migration of charged species in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE). chromatographytoday.comnih.gov
To analyze this compound and determine its enantiomeric purity (i.e., the amount of the (1S,2S)-2-Pcca enantiomer present), a chiral CE method would be developed. Cyclodextrins are common chiral selectors used in CE. nih.gov The two enantiomers of Pcca would form transient, diastereomeric inclusion complexes with the cyclodextrin (B1172386) in the BGE. Because these complexes have different formation constants and/or mobilities, the enantiomers will migrate at different velocities toward the detector, resulting in their separation. chromatographytoday.com The high resolving power of CE allows for accurate quantification of even small amounts of the undesired enantiomer, making it an excellent tool for purity assessment. bio-rad.com While literature shows HPLC being used for separating precursors of this compound, the principles of CE make it a highly attractive alternative for this purpose. unc.eduresearchgate.net
Hyphenated Techniques for Comprehensive Analysis of this compound (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a detection method, are workhorses in modern analytical chemistry. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most prominently cited method. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection of Mass Spectrometry. In the analysis of this compound and its analogs, reversed-phase HPLC is typically used to separate the compound from complex matrices, such as reaction mixtures or biological fluids. nih.govresearchgate.net The separated components then enter the mass spectrometer for detection and identification. LC-MS is instrumental in pharmacokinetic studies, enabling the quantification of the compound and its metabolites in plasma or brain tissue over time. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): As previously discussed, GC-MS analysis of this compound requires prior derivatization to make the analyte volatile. researchgate.netbiomedpharmajournal.org The GC separates the derivatized compound from other volatile components with high resolution. The mass spectrometer then fragments the eluted compound, providing a characteristic mass spectrum or "fingerprint" that confirms its identity. asbcnet.org While less direct than LC-MS for this specific molecule, GC-MS is a valuable tool for identifying impurities that are amenable to derivatization and GC analysis.
Table 3: Comparison of LC-MS and GC-MS for the Analysis of this compound
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds. | Required; analyte must be volatile and thermally stable. |
| Derivatization | Generally not necessary for this compound. | Mandatory for this compound to increase volatility. researchgate.net |
| Separation Principle | Based on analyte partitioning between a liquid mobile phase and a solid stationary phase. | Based on analyte partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Typical Application | Quantitative analysis in biological matrices, metabolite identification, purity analysis. nih.govnih.gov | Analysis of volatile impurities, chiral analysis of derivatized enantiomers. vup.sk |
| Primary Advantage | Direct analysis of the parent compound without chemical modification. | Very high chromatographic resolution. |
Spectrophotometric Methods for Quantitative Analysis of this compound
Spectrophotometric methods, particularly UV-Visible spectroscopy, offer a simple and cost-effective approach for the quantitative analysis of compounds that absorb light. The structure of this compound contains significant chromophores, including the pyridine ring and the extensive biphenyl (B1667301) system, which are expected to absorb strongly in the UV region.
A quantitative method can be developed based on the Beer-Lambert law. This involves preparing a series of standard solutions of this compound at known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). A calibration curve of absorbance versus concentration is then plotted. The concentration of this compound in an unknown sample can be determined by measuring its absorbance and interpolating the concentration from the linear portion of the calibration curve.
Alternatively, a colorimetric method could be developed. This would involve reacting this compound with a chromogenic reagent to form a colored complex that can be measured in the visible region of the spectrum. For example, amine-containing pharmaceuticals can form colored ion-pair complexes with dyes like methyl orange, with the resulting complex being extracted into an organic solvent for measurement. farmaciajournal.com Such methods can enhance selectivity and move the measurement away from the UV region where many endogenous substances might interfere. researchgate.netanalytik-jena.de
Biological Interactions and Molecular Mechanisms of 1r,2r 2 Pcca
Target Identification and Validation of Molecular Receptors or Enzymes for (1R,2R)-2-Pcca Binding
No studies identifying or validating molecular targets for this compound are available.
In vitro Binding Assays for Receptor/Enzyme Ligand Interaction
There are no published in vitro binding assays for this compound.
Affinity Chromatography and Proteomics-based Target Deconvolution
There are no published studies utilizing affinity chromatography or proteomics to deconvolute the targets of this compound.
Enzyme Inhibition and Activation Studies with this compound
No data on the effects of this compound on enzyme activity have been reported.
Receptor Binding and Modulation Assays for this compound
There is no information available regarding the binding or modulation of any receptor by this compound.
Investigation of Cellular Uptake and Subcellular Localization of this compound
The cellular uptake and subcellular localization of this compound have not been investigated.
Elucidation of the Molecular Mechanism of Action of this compound at the Biochemical Level
The molecular mechanism of action for this compound remains unelucidated as no biochemical studies have been published.
Biophysical Characterization of Ligand-Protein Interactions Involving this compound
The interaction of the synthetic agonist this compound with its target, the G protein-coupled receptor 88 (GPR88), has been investigated using several biophysical and pharmacological methods. These studies are crucial for understanding the molecular basis of its agonist activity and for the development of more potent and selective modulators of GPR88. While direct biophysical characterization using techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) is not extensively detailed in publicly available research, functional assays and radioligand binding studies have provided significant insights into its binding affinity and potency. Furthermore, cryo-electron microscopy has elucidated the structural basis of its interaction with the GPR88-Gαi complex.
Binding Affinity and Potency
The affinity of this compound for the GPR88 receptor has been determined through competition binding assays. In one such study, using membranes from CHO cells stably expressing the human GPR88 receptor, this compound exhibited a binding affinity (Ki) of 277 nM. nih.gov This was determined in a competition assay against a novel GPR88 radioligand, [3H]RTI-33. nih.gov
The potency of this compound, typically measured by its half-maximal effective concentration (EC50) in functional assays, has been reported across various studies. These values, while influenced by the specific cell line and assay conditions, consistently demonstrate its activity at the nanomolar level. For instance, in a cell-free assay, this compound displayed an EC50 of 3 nM. rcsb.orgmedchemexpress.com In cell-based assays measuring the inhibition of cAMP production, EC50 values of 56 nM, 468 nM, and 603 nM have been recorded in different HEK293 and CHO cell lines expressing the human GPR88 receptor. rcsb.orgmedchemexpress.comacs.orgresearchgate.net The variability in these EC50 values is likely due to differences in assay sensitivity and cellular context, such as receptor expression levels and G protein coupling efficiency. nih.gov
Table 1: Binding Affinity and Functional Potency of this compound for GPR88
| Parameter | Value | Assay System | Source |
|---|---|---|---|
| Binding Affinity (Ki) | 277 nM | Competition binding assay in PPLS-HA-hGPR88-CHO cell membranes | nih.gov |
| Functional Potency (EC50) | 3 nM | Cell-free assay | rcsb.orgmedchemexpress.com |
| Functional Potency (EC50) | 56 nM | cAMP inhibition in HEK293 cells stably expressing hGPR88 and GloSensor-22F | rcsb.orgmedchemexpress.com |
| Functional Potency (EC50) | 468 nM | Calcium mobilization in PPLS-HA-GPR88-Gαqi5-CHO cells | researchgate.net |
| Functional Potency (EC50) | 603 nM | cAMP inhibition in stable GPR88-22F cells | acs.org |
Cryo-Electron Microscopy (Cryo-EM)
A landmark study utilized single-particle cryo-electron microscopy to solve the structure of the human GPR88-Gαi1 signaling complex in the presence of this compound at a resolution of 2.40 Å. rcsb.orgnih.gov This structural data provided profound insights into the molecular mechanism of action. The study revealed that this compound is an allosteric modulator. rcsb.orgnih.govnih.govresearchgate.net It binds to a novel pocket formed at the interface between the cytoplasmic ends of transmembrane segments 5 and 6 of GPR88 and the C-terminal α5 helix of the Gαi1 subunit. rcsb.orgnih.gov This allosteric binding site is distinct from the orthosteric pocket where endogenous ligands are presumed to bind. rcsb.orgnih.gov The presence of this compound in this pocket appears to further stabilize the active conformation of the receptor-G protein complex. nih.gov
Nuclear Magnetic Resonance (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy has been a critical tool in the chemical synthesis and characterization of this compound. Specifically, 1H NMR and 13C NMR spectra are routinely used to confirm the chemical structure of the synthesized compound and its analogues. acs.orgnih.gov Furthermore, NMR, in conjunction with High-Performance Liquid Chromatography (HPLC), has been employed to determine the diastereomeric purity of 2-PCCA, distinguishing the active (1R,2R)-isomer from the less active (1S,2S)-isomer. nih.govresearchgate.net However, the use of advanced NMR techniques, such as saturation transfer difference (STD) NMR or chemical shift perturbation mapping, to directly study the binding interface and dynamics of the this compound-GPR88 interaction has not been reported in the reviewed scientific literature.
Applications of 1r,2r 2 Pcca in Catalysis and Asymmetric Synthesis
(1R,2R)-2-Pcca as a Chiral Ligand in Transition Metal Catalysis for Stereoselective Reactions
The efficacy of a chiral ligand in transition metal catalysis hinges on its structural and electronic properties, which influence the catalyst's activity and ability to control stereochemistry. The this compound molecule possesses key features that suggest its potential as a chiral ligand. The pyridine (B92270) nitrogen atom and the carboxylate oxygen can act as a bidentate chelating system, binding to a metal center. This coordination would form a rigid, chiral pocket around the metal, which is a fundamental principle for inducing enantioselectivity in a catalytic transformation.
In such a complex, the stereogenic centers on the cyclopropane (B1198618) ring would dictate a specific three-dimensional arrangement, forcing substrates to approach the metal's active site from a preferred direction. This can lead to high levels of stereocontrol in a variety of reactions. Transition metals such as copper, rhodium, palladium, and ruthenium are commonly used in conjunction with chiral ligands for reactions like asymmetric cyclopropanation, C-H activation, and cross-coupling reactions. iupac.orgacs.org For instance, chiral copper-carbenoid reactions are a powerful method for the synthesis of cyclopropanecarboxylic acids, and ligands with similar functionalities to this compound are often employed to control the stereochemical outcome. iupac.org While specific applications of this compound as a ligand in these reactions are not yet documented, its structure is analogous to other successful chiral ligands used in asymmetric transition metal catalysis.
Organocatalytic Applications of this compound Derivatives
Organocatalysis, which uses small, metal-free organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. mdpi.com Many organocatalysts are derived from natural chiral building blocks like amino acids. Proline and its derivatives, for example, are highly successful organocatalysts that operate through enamine or iminium ion intermediates. nih.govunibo.it
Derivatives of this compound could potentially function as novel organocatalysts. By modifying the carboxylic acid group into an amide, for instance, one could synthesize molecules that mimic the structure of prolinamides, which have been successfully used in asymmetric aldol (B89426) and Michael reactions. unibo.it The rigid cyclopropane structure would serve as a unique scaffold, replacing the five-membered ring of proline and potentially offering different or improved selectivity profiles due to its distinct steric and electronic properties. The synthesis of amide derivatives of this compound has been demonstrated, providing a direct route to such potential organocatalysts. acs.org The development of these derivatives could expand the toolbox of asymmetric organocatalysis, offering new catalysts for challenging transformations. mdpi.com
Role of this compound in Asymmetric Organometallic Reactions
Asymmetric organometallic reactions are crucial for the construction of carbon-carbon bonds with high stereocontrol. acs.orguniroma1.it These reactions often involve the transfer of an organic group from an organometallic reagent (e.g., Grignard, organozinc, or organoindium reagents) to an electrophile, mediated by a chiral transition metal catalyst. acs.org
In this context, this compound could serve as the chiral auxiliary that imparts stereoselectivity. When complexed with a metal like nickel or palladium, the this compound ligand would create a chiral environment. This chiral catalyst complex would then orchestrate the reaction between the organometallic reagent and the substrate. For example, in stereoconvergent cross-coupling reactions, a racemic starting material can be converted into a single enantiomer of the product. acs.org The success of such reactions relies on a chiral catalyst that can effectively differentiate between the two enantiomers of the substrate or control the geometry of the key intermediates. The defined stereochemistry and rigid conformation of a this compound-metal complex could make it an effective catalyst for these types of transformations.
Design and Synthesis of Novel Catalytic Systems Incorporating the this compound Scaffold
The foundation of using this compound in catalysis is its own enantioselective synthesis, which provides the chiral scaffold. A key method for its preparation is the asymmetric cyclopropanation of 2-vinylpyridine (B74390) with a diazoacetate. acs.org This reaction can be catalyzed by chiral cobalt-porphyrin complexes, which are known to be highly effective for asymmetric cyclopropanation, affording the product with excellent diastereo- and enantioselectivity. acs.org
The synthesis of the enantiomerically pure tert-butyl ester, (1R,2R)-9, is achieved using the chiral porphyrin catalyst [Co(3,5-DitBu-ChenPhyrin)]. acs.org Subsequent hydrolysis of the ester group yields the target this compound molecule ((1R,2R)-10). acs.org
| Reactants | Catalyst | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| 2-vinylpyridine + tert-butyl diazoacetate | [Co(3,5-DitBu-ChenPhyrin)] | tert-butyl (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylate ((1R,2R)-9) | 97% |
Once synthesized, this chiral carboxylic acid can be incorporated into larger, more complex molecular systems. For example, it can be converted to its acid chloride and subsequently reacted with chiral amines to form amide derivatives. acs.org This modular approach allows for the design and synthesis of a wide array of novel structures built upon the this compound scaffold, opening avenues for new classes of catalysts and ligands.
Stereocontrol in Polymerization Reactions Mediated by this compound Derivatives
Stereocontrol in polymerization is critical as the tacticity (the stereochemical arrangement of monomer units) of a polymer profoundly influences its physical and mechanical properties. d-nb.info In the context of biodegradable polymers like polylactide (PLA), which is produced by the ring-opening polymerization (ROP) of lactide, the stereochemistry is paramount. nih.gov The use of chiral initiators is a primary strategy to control the polymerization of racemic monomers to produce stereoregular polymers (e.g., isotactic PLA). kaust.edu.sa
Metal complexes featuring chiral ligands are often employed as initiators for stereoselective ROP. nih.govkaust.edu.sa A metal-alkoxide species, for example, can be rendered chiral by the coordination of a ligand. This chiral initiator can then selectively polymerize one enantiomer of a racemic monomer, or create a polymer with a specific tacticity. Given that this compound can act as a chiral ligand, a complex formed between a suitable metal (such as aluminum, yttrium, or zinc) and this compound could potentially function as a chiral initiator for ROP. The rigid, well-defined stereochemistry of the ligand would be translated to the active site of the catalyst, influencing the selection and insertion of the monomer and thereby controlling the stereochemistry of the resulting polymer chain. While this specific application has not been reported, the principles of stereocontrolled ROP suggest it as a viable and interesting area for future research. umich.edu
Analogues, Derivatives, and Chemical Modification Strategies of 1r,2r 2 Pcca
Synthesis of Structurally Modified Analogues of (1R,2R)-2-Pcca for Research Purposes
The synthesis of structurally modified analogues of this compound has been instrumental in elucidating the key structural features required for potent agonism at the GPR88 receptor. Systematic modifications of the parent scaffold have provided valuable insights into the SAR of this class of compounds.
Initial SAR studies focused on the aniline (B41778) moiety of 2-PCCA, suggesting it as a suitable site for diverse modifications. A series of analogues bearing a variety of substituents at the phenyl ring of the aniline moiety were designed and synthesized to explore the structural requirements in this region. Several of these compounds demonstrated improved or comparable potency to the parent compound, this compound.
For instance, the development of RTI-13951-33, a potent and brain-penetrant GPR88 agonist, was a significant advancement that enabled in vivo studies of GPR88 function. nih.govnih.govnih.gov RTI-13951-33 was found to have an EC50 of 45 nM in an in vitro cAMP functional assay. nih.gov The synthesis of this and other analogues has been crucial for investigating the therapeutic potential of GPR88 agonists.
| Compound | Modification from this compound | Potency (cAMP EC50) | Reference |
| This compound | Parent Compound | 56 nM | nih.gov |
| RTI-13951-33 | Modification of the aniline moiety | 45 nM | nih.gov |
| Compound 5j | Substituted aniline moiety | Comparable to this compound | nih.gov |
| Compound 5o | Substituted aniline moiety | Improved potency over this compound | nih.gov |
| RTI-122 (30a) | Analogue of RTI-13951-33 | 11 nM | acs.org |
Exploration of Isosteric Replacements and Bioisosterism in this compound Scaffold
Isosteric and bioisosteric replacements are key strategies in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining or improving its biological activity. In the context of the this compound scaffold, these strategies have been primarily focused on the amide bond, which can be susceptible to enzymatic degradation.
Research into related GPR88 agonists has demonstrated the feasibility of replacing the amide functionality with various bioisosteres. For example, in the 2-AMPP scaffold, another class of GPR88 agonists, the amide has been successfully replaced with a 1,3,4-oxadiazole, leading to improved potency. nih.govnih.gov Further studies have explored a variety of azoles containing three heteroatoms as amide bioisosteres, resulting in the discovery of potent 1,4-disubstituted 1H-1,2,3-triazole-containing GPR88 agonists. nih.govnih.govacs.org One such compound, a potent and brain-penetrant GPR88 agonist designated as compound 53, exhibited a cAMP EC50 of 14 nM. nih.govnih.gov These findings suggest that similar bioisosteric replacements could be applied to the this compound scaffold to enhance its metabolic stability and pharmacokinetic profile.
Chemical Modification Strategies for Enhanced Molecular Probe Utility and Cellular Permeability
A significant challenge in the development of tool compounds for studying central nervous system (CNS) targets is ensuring adequate brain penetration. The parent compound, this compound, has suboptimal drug-like properties, including high lipophilicity, which can limit its utility in vivo.
To address this, chemical modification strategies have been employed to enhance the cellular permeability and brain penetrance of this compound analogues. The development of RTI-13951-33 is a prime example of a successful application of this strategy. nih.govrti.org This analogue was specifically designed to have improved physicochemical properties, including lower lipophilicity, which contributed to its enhanced brain penetration. nih.gov Further optimization of RTI-13951-33 led to the discovery of RTI-122, a GPR88 agonist with good metabolic stability and brain permeability. acs.org
General strategies to improve CNS penetration that could be applied to the this compound scaffold include reducing the number of hydrogen bond donors, decreasing the polar surface area, and modulating the lipophilicity to fall within an optimal range. Additionally, the introduction of specific chemical groups that can engage with influx transporters at the blood-brain barrier or reduce recognition by efflux transporters can also be explored.
Covalent Probe Design and Bioconjugation of this compound Derivatives for Target Engagement Studies
Covalent probes are valuable tools for target identification, validation, and engagement studies. These probes are designed to form a stable covalent bond with their biological target, allowing for its visualization and characterization. The design of a covalent probe based on the this compound scaffold would involve the introduction of a reactive electrophilic group, often termed a "warhead," at a position that does not disrupt binding to GPR88.
Based on the known SAR of this compound analogues, the aniline moiety appears to be a suitable location for the incorporation of an electrophilic warhead, as modifications at this position are generally well-tolerated. nih.gov Potential electrophilic groups that could be incorporated include acrylamides, chloroacetamides, or other Michael acceptors. The design would aim for a balance between reactivity and selectivity, ensuring that the probe reacts specifically with a nucleophilic residue within the binding pocket of GPR88.
Bioconjugation strategies would then be employed to attach a reporter tag, such as biotin (B1667282) or a fluorescent dye, to the covalent probe. This is often achieved through the incorporation of a "handle" for click chemistry, such as an alkyne or an azide, on the probe. This allows for a two-step labeling procedure where the probe first covalently binds to the target, followed by the attachment of the reporter tag. Such a probe would be invaluable for definitively identifying and characterizing the binding site of this compound on GPR88 and for studying receptor occupancy in various biological systems.
Synthesis of Chiral Probes and Fluorescently Tagged this compound Analogues
The stereochemistry of this compound is crucial for its activity, and the synthesis of chiral probes is essential for studying the stereospecific interactions with its target. The development of a radiolabeled version of RTI-13951-33, [3H]RTI-33, represents a significant step in creating chiral probes for GPR88. nih.govrti.org This radioligand has been instrumental in characterizing the binding properties of GPR88 and in developing competition binding assays to evaluate the affinity of other ligands. nih.govrti.org
The synthesis of fluorescently tagged analogues of this compound would provide powerful tools for visualizing the receptor in living cells and tissues. The design of such probes involves the attachment of a fluorophore to a position on the this compound scaffold that does not interfere with receptor binding. The linker used to attach the fluorophore is a critical component of the design, as its length and chemical nature can impact the affinity and properties of the probe.
Based on the SAR, the aniline moiety could be a suitable attachment point for a linker and fluorophore. A variety of fluorophores with different spectral properties could be utilized, allowing for multicolor imaging experiments. These fluorescent probes would enable a range of applications, including flow cytometry, fluorescence microscopy, and high-content screening, to study GPR88 localization, trafficking, and ligand-induced conformational changes.
Emerging Research Frontiers and Future Prospects for 1r,2r 2 Pcca
Integration of (1R,2R)-2-Pcca Research with Nanotechnology and Materials Science
The unique stereochemical architecture of this compound, conferred by its (1R,2R)-cyclohexane-1,2-diamine backbone, opens avenues for its application beyond pharmacology into the realms of nanotechnology and materials science. Chiral ligands are increasingly utilized to impart specific properties to inorganic nanomaterials and to direct the formation of complex molecular architectures. nih.govmyuchem.com
The core (1R,2R)-cyclohexane-1,2-diamine scaffold is a well-established building block in the synthesis of chiral catalysts and ligands. myuchem.comresearchgate.net This expertise can be leveraged to design derivatives of this compound for creating novel chiral materials. For instance, the principles governing the induction of chiroptical activity in quantum dots by chiral cysteine ligands could be explored with this compound derivatives. acs.org Such research could lead to the development of new sensors or optical devices where the specific stereochemistry of the ligand dictates the material's response.
Furthermore, chiral ligands have been shown to influence the self-assembly and macroscopic properties of coordination polymers, affecting outcomes such as gel formation. rsc.org By functionalizing the this compound molecule, it could be used as a building block for chiral metal-organic frameworks (MOFs) or other supramolecular structures with tailored properties for applications in asymmetric catalysis or enantioselective separations. alfachemic.com
Table 1: Potential Applications of this compound Derivatives in Materials Science
| Field | Potential Application | Underlying Principle |
|---|---|---|
| Nanotechnology | Chiral Quantum Dots | Induction of chiroptical properties in semiconductor nanocrystals by a chiral ligand. |
| Materials Science | Enantioselective Separation Media | Creation of chiral stationary phases for chromatography based on functionalized this compound. |
| Catalysis | Asymmetric Catalysts | Use of the (1R,2R)-cyclohexane-1,2-diamine scaffold to create novel metal complexes for stereoselective reactions. |
| Supramolecular Chemistry | Chiral Gels and MOFs | Directing the self-assembly of polymers or metal complexes into chiral superstructures. |
Advancements in Automated Synthesis and Flow Chemistry for this compound Production and Derivatization
The synthesis of enantiomerically pure molecules like this compound often involves multi-step processes that can be resource-intensive. Modern advancements in automated synthesis and continuous flow chemistry offer powerful solutions to streamline the production and derivatization of this compound. mt.comethz.ch
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, provides significant advantages over traditional batch processing. vapourtec.com These benefits include superior control over reaction parameters like temperature and mixing, enhanced safety when handling reactive intermediates, and the potential for straightforward scaling. mt.comnih.gov For the synthesis of this compound, a key step is the formation of an amide bond. Automated platforms have been developed for the rapid, parallel synthesis of amides, which could be adapted to create libraries of this compound analogs for structure-activity relationship (SAR) studies. ethz.chresearchgate.net
Table 2: Comparison of Batch vs. Flow Chemistry for this compound Synthesis
| Feature | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Process Control | Limited control over temperature gradients and mixing. | Precise control over temperature, pressure, and residence time. |
| Safety | Handling of large quantities of reagents can be hazardous. | Small reaction volumes enhance safety, especially for exothermic reactions. |
| Scalability | Often requires re-optimization for different scales. | More straightforward to scale up by running the system for longer. |
| Stereocontrol | Can be challenging to maintain consistently across batches. | Precise parameter control allows for fine-tuning of stereoselectivity. mt.com |
| Efficiency | Requires manual handling and purification at each step. | Enables telescoped reactions, reducing manual intervention and waste. vapourtec.com |
Application of Chemoinformatics and Artificial Intelligence for Predicting this compound Interactions and Reactivity
AI and machine learning (ML) models can analyze vast datasets to predict ligand-receptor interactions, binding affinities, and even functional outcomes. drgpcr.comspringernature.com For this compound, deep learning models, such as DeepGPCR, could be employed to build a highly accurate predictive model of its binding pose and key interactions within the GPR88 binding pocket. oup.com This goes beyond traditional molecular docking by learning from extensive GPCR-ligand interaction data. Such models can help rationalize the high potency of the (1R,2R) stereoisomer and guide the design of new analogs with improved properties.
Exploration of Unexplored Biological Targets and Chemical Space for this compound Activity
While this compound is a potent agonist for GPR88, its activity against other biological targets remains largely unexplored. The process of identifying endogenous ligands for orphan receptors, known as deorphanization, is a significant challenge in pharmacology where computational approaches are playing an increasingly vital role. nih.govspringernature.comfrontiersin.org
Using this compound as a chemical probe, computational methods can be employed to screen for potential off-target interactions. Ligand-based virtual screening, which uses the 3D shape and chemical features of this compound, can identify other receptors, including other orphan GPCRs, that it might bind to. frontiersin.org This could uncover unexpected polypharmacology and new therapeutic opportunities.
Furthermore, the concept of "chemical space"—the vast ensemble of all possible small molecules—offers a universe of potential new drugs. nih.govnih.gov Starting from the this compound scaffold, researchers can computationally enumerate and explore vast libraries of virtual compounds. semanticscholar.org This exploration, guided by AI and chemoinformatics, can identify novel regions of chemical space likely to contain potent GPR88 modulators or ligands for other CNS targets, expanding beyond the initial discovery. nih.gov
Table 3: Strategies for Exploring New Targets and Chemical Space
| Strategy | Description | Application for this compound |
|---|---|---|
| Reverse Pharmacology | Screening a known ligand against a panel of potential targets. | Testing this compound in binding and functional assays for other orphan GPCRs. |
| Computational Target Prediction | Using ligand structure to predict potential protein targets via AI/ML models. frontiersin.org | Predicting potential off-targets for this compound to understand its full biological profile. |
| Chemical Space Exploration | Generating and screening large virtual libraries based on a known active scaffold. nih.gov | Creating a virtual library of this compound derivatives to find novel GPR88 ligands or compounds for other targets. |
| Fragment-Based Screening | Identifying small molecular fragments that bind to a target and then growing or linking them. | Using the core chiral diamine or other fragments of this compound to probe the GPR88 binding site. |
Broader Impact of this compound Research on Fundamental Aspects of Chirality and Stereochemistry
The study of stereochemically pure compounds like this compound has a profound impact that extends beyond its immediate therapeutic potential, contributing to the fundamental understanding of chirality and stereochemistry in molecular recognition. rijournals.com Chirality is a critical factor in drug design, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. nih.govwashington.edulongdom.org
The high stereoselectivity of GPR88 for the (1R,2R) enantiomer of 2-Pcca provides a classic case study in molecular recognition. Detailed structural and computational analysis of this interaction helps elucidate the precise three-dimensional requirements for potent receptor activation. This knowledge is not just confined to GPR88 but adds to the broader principles guiding rational drug design for all chiral molecules and their biological targets. patsnap.comslideshare.net
Moreover, the (1R,2R)-cyclohexane-1,2-diamine scaffold is considered a "privileged" structure in asymmetric catalysis. researchgate.netsigmaaldrich.com Research into the synthesis and properties of this compound can inspire the development of new synthetic methodologies and novel chiral catalysts. Understanding how the stereochemistry of this scaffold dictates its biological activity can inform its use in directing stereochemical outcomes in chemical reactions, thereby bridging the fields of pharmacology and synthetic chemistry. rijournals.com The continued investigation of such molecules is essential for advancing our ability to design and create complex, functional molecules with precise three-dimensional control. researchgate.net
Conclusion
Synthesis of Key Research Findings and Scholarly Contributions Pertaining to (1R,2R)-2-Pcca
The compound this compound, chemically known as (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid ((2S,3S)-2-amino-3-methylpentyl)-(4′-propylbiphenyl-4-yl)amide, has been a pivotal synthetic agonist in the study of the orphan G protein-coupled receptor GPR88. acs.orgnih.gov GPR88 is a receptor predominantly expressed in the striatum and is implicated in various central nervous system (CNS) disorders, making it a significant therapeutic target. nih.govnih.govnih.gov Scholarly work has established that this compound activates GPR88, which couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP) production. acs.orgnih.govresearchgate.net
Initial research reported the synthesis of 2-Pcca as a racemic mixture and subsequently its pure diastereomers, this compound and (1S,2S)-2-Pcca. acs.orgnih.gov Functional characterization in cell-based cAMP assays revealed that the agonist activity primarily resides in the (1R,2R)-isomer, which is significantly more potent than its (1S,2S counterpart. acs.orgnih.gov For instance, one study found the (1R,2R)-isomer (EC₅₀ = 373 nM) to be approximately five times more potent than the (1S,2S)-isomer. acs.org The potency of this compound has been reported with varying EC₅₀ values across different assay systems, ranging from the nanomolar to the sub-micromolar range. nih.govglpbio.combiovalley.fr
Structure-activity relationship (SAR) studies based on the 2-Pcca scaffold have been a major focus of research. nih.govresearchgate.netnih.gov These investigations have explored modifications at various positions of the molecule, particularly the aniline (B41778) moiety and the biphenyl (B1667301) group, with the aim of improving potency and drug-like properties. nih.govacs.org These efforts led to the identification of key structural features for agonist activity and guided the development of second-generation agonists. nih.govnih.gov A significant outcome of these SAR studies was the discovery of RTI-13951-33, an analogue of this compound with improved potency, selectivity, and brain permeability. nih.govnih.gov
A landmark contribution to the field was the elucidation of the cryogenic electron microscopy (cryo-EM) structure of the GPR88 receptor in complex with this compound. nih.govresearchgate.net This revealed that the agonist binds to an allosteric site formed by transmembrane segments TM5 and TM6 and the α5 helix of the associated Gi protein, rather than the orthosteric site typically occupied by endogenous ligands. nih.govresearchgate.netresearchgate.net This structural insight provides a detailed blueprint for the rational, structure-based design of novel GPR88 modulators. researchgate.net
| Compound | Assay Type | EC₅₀ Value (nM) | Reference |
|---|---|---|---|
| 2-PCCA (racemic mixture) | cAMP Inhibition (HEK293T/GPR88 transient) | 877 | acs.org |
| This compound | cAMP Inhibition (HEK293T/GPR88 transient) | 373 | acs.org |
| (1S,2S)-2-Pcca | cAMP Inhibition (HEK293T/GPR88 transient) | ~1865 (5-fold less potent than (1R,2R)-isomer) | acs.org |
| This compound | cAMP Inhibition (HEK293/GPR88-GloSensor stable) | 603 | nih.govacs.org |
| This compound | [³⁵S]-GTPγS Binding (WT mouse striatal membranes) | 1140 | targetmol.comnih.gov |
| This compound | cAMP Inhibition (HEK293/GPR88-GloSensor stable) | 56 | glpbio.comtargetmol.com |
| RTI-13951-33 | cAMP Functional Assay | 25 | researchgate.netnih.gov |
Current Challenges and Existing Limitations in the Academic Research of this compound
Despite its utility as a foundational research tool, this compound possesses several limitations that challenge its application, particularly for in vivo studies. nih.govresearchgate.net A primary drawback is its suboptimal pharmacokinetic profile, characterized by poor metabolic stability and low brain permeability. nih.govresearchgate.net The compound's high lipophilicity (clogP = 6.19) is a contributing factor, and it has been identified as a substrate for P-glycoprotein (P-gp), an efflux transporter that limits the entry of substances into the central nervous system. nih.govnih.gov These properties restrict its effectiveness as a probe for investigating the central functions of GPR88 in living organisms. nih.gov
Another significant challenge is the off-target activity of this compound. nih.govnih.gov Studies using striatal membrane preparations from GPR88 knockout (KO) mice have demonstrated that the compound can elicit [³⁵S]-GTPγS binding even in the absence of its primary target receptor. nih.gov This indicates a lack of specificity and complicates the interpretation of experimental results, as observed effects may not be solely mediated by GPR88. nih.gov In contrast, the improved agonist RTI-13951-33 showed GPR88-specific signaling with no such activity in KO mouse membranes. nih.gov
Furthermore, there is a notable discrepancy in the reported potency (EC₅₀ values) of this compound across various publications. nih.gov These values differ depending on the assay system used, such as transiently versus stably transfected cell lines or different functional readout technologies (e.g., GloSensor vs. HTRF cAMP assays). nih.govacs.org This variability makes direct comparison of results between studies difficult and highlights the need for standardized assay conditions in the field. The lack of a known endogenous ligand for GPR88 further complicates the characterization of synthetic agonists, as their efficacy (e.g., partial vs. full agonism) cannot be definitively established. nih.gov
| Property | This compound | RTI-13951-33 | Reference |
|---|---|---|---|
| Calculated logP (clogP) | 6.19 | 3.34 | nih.govnih.gov |
| Brain Permeability | Poor | Enhanced | nih.gov |
| Metabolic Stability | Poor | Improved | nih.gov |
| P-glycoprotein (P-gp) Substrate | Yes | Not specified, but designed for improved properties | nih.gov |
| Off-Target Binding ([³⁵S]-GTPγS in GPR88 KO) | Significant | Not significant | nih.gov |
| Aqueous Solubility | Low | Enhanced | researchgate.netnih.gov |
Strategic Directions and Uncharted Territories for Future Scientific Investigations of this compound
Future research efforts originating from the this compound scaffold are strategically directed towards overcoming its inherent limitations. The primary goal is the development of new chemical entities with superior drug-like properties. nih.gov This involves structural optimization to enhance metabolic stability, increase brain penetration, and improve aqueous solubility, while simultaneously boosting potency and selectivity for GPR88. nih.govresearchgate.netnih.gov The "reversed amide" strategy and other medicinal chemistry campaigns are examples of approaches being used to design novel scaffolds based on the initial 2-Pcca structure. researchgate.netnih.gov
The cryo-EM structure of the GPR88-(1R,2R)-2-Pcca complex is a critical tool that will guide future structure-based drug design. nih.govresearchgate.net By understanding the precise molecular interactions within the allosteric binding pocket, scientists can rationally design new ligands with optimized contacts, potentially leading to compounds with higher affinity, greater selectivity, and tailored signaling profiles. researchgate.netresearchgate.net Exploring how modifications to the ligand structure affect the receptor's conformational dynamics and its interaction with downstream signaling partners like G proteins and β-arrestins is a key area for investigation. researchgate.net
An important and uncharted territory is the full characterization of the GPR88 "pharmacome." While this compound is an allosteric agonist, the cryo-EM structure also revealed an unassigned electron density in the orthosteric binding pocket, suggesting the presence of a putative endogenous ligand. researchgate.net Future investigations should focus on identifying this molecule and exploring the interplay between the allosteric site targeted by 2-Pcca analogues and the orthosteric site. This could uncover possibilities for developing bitopic or multimodal ligands that could offer novel therapeutic mechanisms. Furthermore, developing highly specific radioligands based on potent scaffolds like RTI-13951-33 is crucial for conducting detailed binding studies, which are currently unavailable for GPR88 research, and for enabling in vivo imaging techniques like positron emission tomography (PET). nih.gov Continued exploration of GPR88 pharmacology, guided by the initial findings with this compound, is essential to validate this receptor as a viable neurotherapeutic target for a range of psychiatric and neurological disorders. nih.govresearchgate.net
Q & A
Q. What are the critical steps for synthesizing and characterizing (1R,2R)-2-PCCA with high enantiomeric purity?
- Methodological Answer : Synthesis requires stereoselective methods, such as asymmetric cyclization or chiral resolution, to ensure the (1R,2R) configuration. Characterization should include chiral HPLC (≥99% enantiomeric excess) and nuclear magnetic resonance (NMR) to confirm stereochemistry. Mass spectrometry (HRMS) and elemental analysis validate molecular identity. For reproducibility, protocols must detail reaction conditions (e.g., solvents, catalysts, temperature) and purification steps .
Q. How should researchers design in vitro assays to evaluate this compound’s potency as a GPR88 agonist?
- Methodological Answer : Use calcium mobilization assays (e.g., FLIPR® Tetra System) in HEK293 cells expressing human GPR88. Include dose-response curves (0.1 nM–10 μM) to calculate EC50 values. Normalize data to positive controls (e.g., 10 μM forskolin) and validate with antagonist co-treatment (e.g., 10 μM CYM-9475). Ensure triplicate replicates and statistical analysis (e.g., nonlinear regression in GraphPad Prism) .
Q. What analytical methods confirm this compound’s stability under experimental storage conditions?
- Methodological Answer : Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic analysis via HPLC-UV (purity ≥95%) and LC-MS (no degradation products). For freeze-thaw stability, cycle samples (−20°C to 25°C) three times. Document storage conditions (e.g., inert gas, light protection) and buffer compatibility .
Advanced Research Questions
Q. How can researchers optimize this compound’s blood-brain barrier (BBB) penetration for in vivo CNS studies?
- Methodological Answer : Assess BBB permeability using in situ brain perfusion models in rodents or MDCK-MDR1 monolayers (Papp >5 × 10⁻⁶ cm/s). Measure brain-to-plasma ratios (≥0.3) via LC-MS/MS after intravenous administration. Modify lipophilicity (logP 2–3) via prodrug strategies while maintaining GPR88 potency (EC50 <200 nM) .
Q. What strategies resolve contradictory EC50 values for this compound across different assay systems?
- Methodological Answer : Systematically compare assay conditions: cell type (HEK293 vs. primary neurons), receptor density, and assay buffers (Ca²⁺ concentration, pH). Use standardized reference compounds (e.g., 2-PCCA racemate) and meta-analysis tools (e.g., mixed-effects models) to quantify variability. Reconcile discrepancies via orthogonal assays (e.g., cAMP inhibition) .
Q. How should structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for GPR88 over related GPCRs?
- Methodological Answer : Perform systematic substitutions at Sites A–C (see SAR diagrams in ). Test analogues against off-target receptors (e.g., dopamine D2, serotonin 5-HT2A) via radioligand binding (Kd <1 μM). Prioritize compounds with ≥100-fold selectivity. Use molecular docking (e.g., AutoDock Vina) to predict binding poses and guide synthesis .
Q. What in vivo models are appropriate for evaluating this compound’s efficacy in reducing alcohol intake?
- Methodological Answer : Use chronic intermittent ethanol (CIE) exposure models in mice. Administer this compound (10 mg/kg, i.p.) and measure voluntary ethanol consumption via two-bottle choice tests. Include vehicle and positive control groups (e.g., naltrexone). Analyze data with repeated-measures ANOVA and post hoc tests (p<0.05) .
Q. How can researchers address batch-to-batch variability in this compound’s pharmacological activity?
- Methodological Answer : Implement quality control (QC) protocols: NMR purity (>98%), residual solvent analysis (ICH guidelines), and biological standardization (EC50 ±15% of reference batch). Use multivariate analysis (e.g., PCA) to correlate physicochemical properties (e.g., solubility, logD) with potency. Document synthesis deviations in batch records .
Data Analysis & Reproducibility
Q. What statistical methods are recommended for analyzing dose-response data from GPR88 activation assays?
- Methodological Answer : Fit data to a four-parameter logistic equation (Hill slope ~1) using software like GraphPad Prism. Report EC50 with 95% confidence intervals (CI). For non-sigmoidal curves, apply alternate models (e.g., Schild regression). Validate replicates with intraclass correlation coefficients (ICC >0.7) .
Q. How should researchers validate target engagement of this compound in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
